molecular formula C12H22 B14153699 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- CAS No. 35505-57-8

1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)-

Cat. No.: B14153699
CAS No.: 35505-57-8
M. Wt: 166.30 g/mol
InChI Key: OYAQFAPAKGNWSQ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)-: is an organic compound with the molecular formula C10H18 . It is a type of diene, which means it contains two double bonds. The compound is characterized by its specific structural arrangement, where the double bonds are conjugated, meaning they are separated by a single bond, allowing for electron delocalization. This structural feature imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- can be synthesized through various organic reactions. One common method involves the Diels-Alder reaction , where a conjugated diene reacts with a dienophile to form a cyclohexene derivative. The reaction conditions typically require a solvent such as toluene and a catalyst like aluminum chloride.

Industrial Production Methods: In industrial settings, the compound can be produced through catalytic dehydrogenation of alkanes. This process involves the removal of hydrogen atoms from alkanes in the presence of a catalyst such as platinum or palladium, under high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.

    Reduction: Hydrogenation of the compound using catalysts like palladium on carbon can convert the double bonds to single bonds, forming alkanes.

    Substitution: Halogenation reactions with reagents such as bromine or chlorine can replace hydrogen atoms with halogen atoms, forming halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures through Diels-Alder reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with diene-containing structures.

    Industry: It is used in the production of polymers and other materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- exerts its effects involves the interaction of its conjugated double bonds with various reagents . The electron delocalization in the conjugated system allows for stabilization of reaction intermediates , facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • 1,3-Hexadiene, 2,5-dimethyl-
  • 2,4-Hexadiene
  • 1,3-Butadiene

Comparison: 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- is unique due to its specific substitution pattern and the presence of bulky tert-butyl groups. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and stability compared to other similar dienes. For example, the presence of the tert-butyl groups can hinder certain reactions due to steric hindrance, while also providing increased stability to the molecule.

Properties

CAS No.

35505-57-8

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

(E)-2,2,6,6-tetramethyl-5-methylidenehept-3-ene

InChI

InChI=1S/C12H22/c1-10(12(5,6)7)8-9-11(2,3)4/h8-9H,1H2,2-7H3/b9-8+

InChI Key

OYAQFAPAKGNWSQ-CMDGGOBGSA-N

Isomeric SMILES

CC(C)(C)/C=C/C(=C)C(C)(C)C

Canonical SMILES

CC(C)(C)C=CC(=C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.